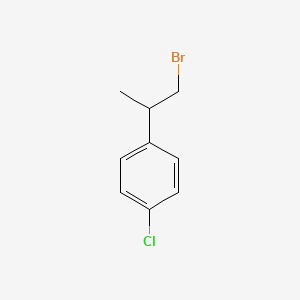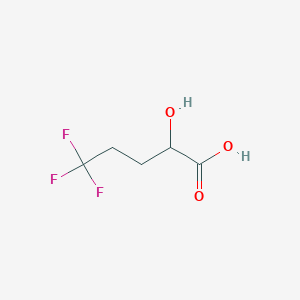![molecular formula C12H10Cl2N2 B6616410 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1479021-57-2](/img/structure/B6616410.png)
3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that is used in a variety of scientific research applications. It is a five-membered ring containing two nitrogen atoms and three chlorine atoms. It is synthesized from the reaction of 2-chlorobenzaldehyde and hydrazine hydrate in the presence of a base catalyst. This compound is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects.
Scientific Research Applications
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various compounds on the immune system. In addition, it has been used in the study of the effects of various compounds on cancer cells.
Mechanism of Action
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that acts as a ligand for a variety of proteins. It binds to the active sites of proteins, such as enzymes, and modulates their activity. It can also act as an inhibitor of enzymes, preventing them from catalyzing a reaction. In addition, it can act as an agonist of receptors, activating them and causing them to initiate a response.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects. In addition, it has been found to have an effect on the central nervous system, modulating the release of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, and can be degraded by light and heat. In addition, it can be toxic if ingested, and can cause skin irritation if it comes in contact with skin.
Future Directions
There are a variety of potential future directions for the use of 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole. It could be used in the synthesis of new compounds, such as pharmaceuticals, pesticides, and dyes. It could also be used in the study of its biochemical and physiological effects, such as its effects on the central nervous system and its effects on cancer cells. In addition, it could be used to develop new drug delivery systems, or to develop new drugs that target specific proteins. Finally, it could be used to develop new treatments for various diseases and conditions, such as cancer and neurodegenerative diseases.
Synthesis Methods
3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is synthesized from the reaction of 2-chlorobenzaldehyde and hydrazine hydrate in the presence of a base catalyst. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C for 4-5 hours. The reaction is then quenched with water, and the product is isolated by extraction with an organic solvent. The product is then purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
3-chloro-2-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPXQTVBOUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)







